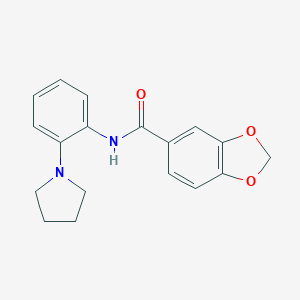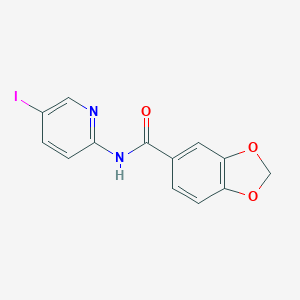![molecular formula C18H20N2O3S B237961 N-[4-(aminosulfonyl)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B237961.png)
N-[4-(aminosulfonyl)phenyl]-1-phenylcyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(aminosulfonyl)phenyl]-1-phenylcyclopentanecarboxamide, also known as NSC-158393, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of sulfonamide drugs, which are known for their diverse pharmacological properties.
作用機序
N-[4-(aminosulfonyl)phenyl]-1-phenylcyclopentanecarboxamide is believed to exert its anti-cancer effects by inhibiting the activity of a protein called Hsp90. Hsp90 is a chaperone protein that plays a key role in the folding and stabilization of many proteins that are involved in cancer cell growth and survival. By inhibiting Hsp90, N-[4-(aminosulfonyl)phenyl]-1-phenylcyclopentanecarboxamide disrupts the activity of these proteins, leading to the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
N-[4-(aminosulfonyl)phenyl]-1-phenylcyclopentanecarboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer effects, N-[4-(aminosulfonyl)phenyl]-1-phenylcyclopentanecarboxamide has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, which are involved in the development of inflammatory diseases. N-[4-(aminosulfonyl)phenyl]-1-phenylcyclopentanecarboxamide has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that are involved in the breakdown of extracellular matrix proteins and play a role in cancer invasion and metastasis.
実験室実験の利点と制限
N-[4-(aminosulfonyl)phenyl]-1-phenylcyclopentanecarboxamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and stored. It has also been shown to have low toxicity in cell culture and animal studies. However, there are also some limitations to the use of N-[4-(aminosulfonyl)phenyl]-1-phenylcyclopentanecarboxamide in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several potential future directions for the study of N-[4-(aminosulfonyl)phenyl]-1-phenylcyclopentanecarboxamide. One area of research could focus on improving the solubility of N-[4-(aminosulfonyl)phenyl]-1-phenylcyclopentanecarboxamide, which would make it easier to administer in vivo. Another area of research could focus on identifying the specific proteins that are targeted by N-[4-(aminosulfonyl)phenyl]-1-phenylcyclopentanecarboxamide, which would provide a better understanding of its mechanism of action. Finally, N-[4-(aminosulfonyl)phenyl]-1-phenylcyclopentanecarboxamide could be studied in combination with other anti-cancer drugs to determine if it has synergistic effects that could enhance its anti-cancer activity.
In conclusion, N-[4-(aminosulfonyl)phenyl]-1-phenylcyclopentanecarboxamide is a chemical compound that has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to have anti-cancer and anti-inflammatory effects, and its mechanism of action involves the inhibition of Hsp90. While there are some limitations to its use in lab experiments, there are also several potential future directions for its study.
合成法
N-[4-(aminosulfonyl)phenyl]-1-phenylcyclopentanecarboxamide can be synthesized by reacting 4-aminobenzenesulfonamide with 1-phenylcyclopentanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction yields N-[4-(aminosulfonyl)phenyl]-1-phenylcyclopentanecarboxamide as a white solid with a melting point of 220-223°C.
科学的研究の応用
N-[4-(aminosulfonyl)phenyl]-1-phenylcyclopentanecarboxamide has been studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. N-[4-(aminosulfonyl)phenyl]-1-phenylcyclopentanecarboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-[4-(aminosulfonyl)phenyl]-1-phenylcyclopentanecarboxamide has been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.
特性
製品名 |
N-[4-(aminosulfonyl)phenyl]-1-phenylcyclopentanecarboxamide |
|---|---|
分子式 |
C18H20N2O3S |
分子量 |
344.4 g/mol |
IUPAC名 |
1-phenyl-N-(4-sulfamoylphenyl)cyclopentane-1-carboxamide |
InChI |
InChI=1S/C18H20N2O3S/c19-24(22,23)16-10-8-15(9-11-16)20-17(21)18(12-4-5-13-18)14-6-2-1-3-7-14/h1-3,6-11H,4-5,12-13H2,(H,20,21)(H2,19,22,23) |
InChIキー |
ASGXUXZDHAANKV-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
正規SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



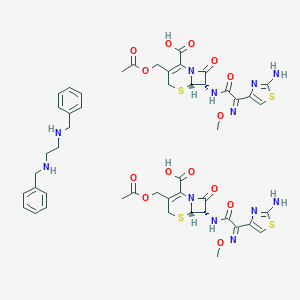
![4-[7-[5-[1,4-dihydroxy-4-[5-(1-hydroxytridecyl)oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxyheptyl]-2-methyl-2H-furan-5-one](/img/structure/B237886.png)
![4-fluoro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237896.png)
![(3S)-4-[[(2S)-1-[[(2S)-3-(1H-indol-3-yl)-2-[[2-oxo-3-[[(1S)-1-[[(2S)-2-(propanoylamino)-3-(4-sulfooxyphenyl)propanoyl]amino]pentyl]amino]propanoyl]amino]propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-(methylamino)hexanoyl]amino]-4-oxobutanoic acid](/img/structure/B237903.png)
![N-{4-[(diethylamino)methyl]phenyl}-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B237905.png)
![N-{[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]carbamothioyl}acetamide](/img/structure/B237906.png)
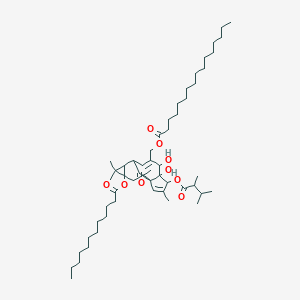
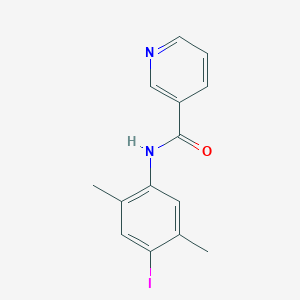
![N-[4-(4-methylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B237917.png)
![N-[4-(4-o-toluoylpiperazino)phenyl]-piperonylamide](/img/structure/B237923.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B237937.png)
![N-{4-[(2-thienylcarbonyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B237939.png)
